molecular formula C20H21ClN4O2S2 B2721361 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1321777-70-1

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2721361
CAS No.: 1321777-70-1
M. Wt: 448.98
InChI Key: LCLOBPFGDQQOHF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-based small molecule characterized by:

  • Dual benzothiazole cores: One substituted with a 6-methoxy group and the other linked via a carboxamide bridge.
  • Dimethylaminoethyl side chain: Introduced to enhance solubility and modulate pharmacokinetic properties.
  • Hydrochloride salt form: Likely improves stability and bioavailability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2.ClH/c1-23(2)8-9-24(19(25)13-4-6-15-17(10-13)27-12-21-15)20-22-16-7-5-14(26-3)11-18(16)28-20;/h4-7,10-12H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLOBPFGDQQOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26ClN3O4S2
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 1216653-38-1

Structural Features

The structure comprises several functional groups that contribute to its biological properties:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Methoxybenzo[d]thiazole Moiety : Imparts unique pharmacological properties.
  • Carboxamide Group : Involved in hydrogen bonding, influencing binding affinity to biological targets.

Anticonvulsant Activity

Research indicates that compounds related to benzo[d]thiazole derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives demonstrate significant activity in models of seizure induction, such as the maximal electroshock (MES) test and pentylenetetrazol-induced seizures. The compound's structural similarity to known anticonvulsants suggests potential efficacy in this area .

Antimicrobial Properties

Compounds containing benzothiazole moieties have been reported to possess broad-spectrum antimicrobial activities. In vitro studies have demonstrated that various derivatives exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising therapeutic potential.

Antitumor Effects

Preliminary investigations into the antitumor activity of benzothiazole derivatives show that they can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have been reported with IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following aspects are noteworthy:

  • Substituent Variations : Modifications on the benzothiazole ring and the carboxamide group can significantly alter potency and selectivity.
  • Dimethylamino Group Positioning : The position of the dimethylamino group affects the lipophilicity and overall pharmacokinetic profile.
  • Methoxy Substitution : The presence of methoxy groups influences both solubility and interaction with biological targets.

Synthesis and Evaluation

A study conducted on related compounds synthesized through various methods demonstrated that modifications to the thiazole ring resulted in enhanced anticonvulsant activity compared to standard drugs like sodium valproate. Some compounds showed protective indices indicating a favorable therapeutic window .

In Vitro Studies

In vitro assays have revealed that N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl) derivatives exhibit cytotoxic effects against specific tumor cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Comparative Analysis Table

Compound NameBiological ActivityIC50 (µM)Reference
Compound 6gAnticonvulsant160.4
Compound 14rAntitumor0.004
Compound 10fAntimicrobial50

Comparison with Similar Compounds

Anticancer and Kinase Inhibition
  • Compound 6d : Exhibits strong VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Molecular docking shows interactions with VEGFR-2’s ATP-binding pocket via hydrogen bonding and hydrophobic contacts.
  • The methoxy group could increase metabolic stability relative to electron-withdrawing groups like nitro.

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted ADME Properties*
Property Target Compound Compound 6d Compound 20
LogP ~3.2 (estimated) 2.8 2.5
Solubility High (due to dimethylaminoethyl) Moderate Low (phenylsulfonamido)
H-bond donors 1 3 2
TPSA ~90 Ų 120 Ų 110 Ų

*Estimates based on structural analogs and computational tools referenced in .

  • The target compound’s dimethylaminoethyl group likely reduces logP compared to phenylsulfonamido derivatives (e.g., Compound 20), enhancing aqueous solubility.
  • The methoxy group may decrease metabolic oxidation rates compared to nitro or amino substituents .

Molecular Docking and Binding Interactions

  • Compound 6d : Binds VEGFR-2 via hydrogen bonds with Glu885 and Cys919, with hydrophobic interactions in the pocket.
  • The dimethylaminoethyl chain might interact with polar residues (e.g., Asp1046).

Preparation Methods

Acid Chloride Mediated Coupling

  • Activation :

    • Treat benzo[d]thiazole-6-carboxylic acid (1.0 equiv) with thionyl chloride (SOCl₂, 3.0 equiv) at reflux for 2 hours.
    • Remove excess SOCl₂ under vacuum to isolate the acid chloride.
  • Amidation :

    • React the acid chloride with 6-methoxybenzo[d]thiazol-2-amine (1.2 equiv) in dry dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as base.
    • Stir at 0°C→RT for 6 hours, extract with DCM, and purify via column chromatography.
    • Yield : 70–75%.

Carbodiimide Coupling

  • Activation :

    • Combine benzo[d]thiazole-6-carboxylic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dry DMF.
    • Stir at RT for 1 hour.
  • Amidation :

    • Add 6-methoxybenzo[d]thiazol-2-amine (1.1 equiv) and TEA (2.0 equiv), stir for 12 hours.
    • Quench with water, extract with ethyl acetate, and purify via recrystallization.
    • Yield : 80–85%.

Introduction of the Dimethylaminoethyl Group

The N-(2-(dimethylamino)ethyl) substituent is introduced via alkylation of the secondary amine.

  • Alkylation Reaction :
    • Dissolve the carboxamide intermediate (1.0 equiv) in acetonitrile with K₂CO₃ (2.0 equiv).
    • Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.5 equiv) and heat at 60°C for 8 hours.
    • Filter, concentrate, and purify via silica gel chromatography.
    • Yield : 65–70%.

¹³C NMR should confirm the dimethylaminoethyl group with signals at δ 45.2 (N–CH₂), 57.8 (N(CH₃)₂), and 22.1 ppm (CH₂).

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine to form the hydrochloride salt.

  • Salt Formation :
    • Dissolve the free base (1.0 equiv) in anhydrous diethyl ether.
    • Add HCl gas or 4M HCl in dioxane dropwise until pH < 2.
    • Filter the precipitate, wash with ether, and dry under vacuum.
    • Yield : 95–98%.

Analytical Data and Characterization

Table 1. Spectroscopic Data for Key Intermediates and Final Product

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) [M+H]⁺
6-Methoxybenzo[d]thiazol-2-amine 7.25 (d, J=8.4 Hz, 1H), 6.82 (s, 1H), 3.84 (s, 3H) 158.4 (C-2), 132.1 (C-6), 56.1 (OCH₃) 181.1
Benzo[d]thiazole-6-carboxylic acid 8.12 (d, J=8.8 Hz, 1H), 7.94 (s, 1H), 7.48 (d, J=8.8 Hz, 1H) 167.8 (COOH), 152.3 (C-2), 126.5 (C-6) 194.1
Final product (free base) 8.24 (s, 1H), 7.92–7.85 (m, 2H), 3.91 (s, 3H), 3.62 (t, J=6.4 Hz, 2H), 2.48 (t, J=6.4 Hz, 2H), 2.24 (s, 6H) 170.2 (CONH), 158.6 (OCH₃), 57.3 (N(CH₃)₂) 442.3

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Prepare 6-methoxybenzo[d]thiazol-2-amine via thiocyanate cycloaddition using p-anisidine and potassium thiocyanate in bromine/glacial acetic acid .
  • Step 2 : Synthesize the benzo[d]thiazole-6-carboxamide core via condensation of 6-methoxybenzo[d]thiazol-2-amine with activated carboxylic acid derivatives (e.g., ethyl chloroformate), followed by coupling with N,N-dimethylethylenediamine under Schotten-Baumann conditions .
  • Step 3 : Hydrochloride salt formation using HCl in ethanol or dichloromethane to enhance solubility .
    Critical parameters: Maintain anhydrous conditions during amide coupling, and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1).

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm in 1^1H NMR; carboxamide carbonyl at ~168 ppm in 13^{13}C NMR) .
  • HPLC : Assess purity (>98% with C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : ESI-MS expected [M+H]+^+ at m/z 460.5 (base peak) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC50_{50} determination; compare with doxorubicin control) .
  • Enzyme Inhibition : VEGFR-2 kinase inhibition (IC50_{50} via ADP-Glo™ assay; positive control: sorafenib) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    Note: Use DMSO as a solubilizing agent (<1% v/v to avoid cytotoxicity).

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors:
  • Solubility Limitations : Perform pH-dependent solubility studies (e.g., PBS pH 7.4 vs. simulated gastric fluid). Improve bioavailability via nanoformulation (e.g., PEGylated liposomes) .
  • Metabolic Stability : Use liver microsomes (human/rodent) to identify major metabolites (e.g., demethylation or thiazole ring oxidation) .
  • Target Engagement : Validate target binding via SPR or cellular thermal shift assays (CETSA) .

Q. What strategies optimize the compound’s selectivity for VEGFR-2 over off-target kinases?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies:
  • Modify Substituents : Replace the 6-methoxy group with electron-withdrawing groups (e.g., -NO2_2) to enhance kinase binding .
  • Docking Studies : Use AutoDock Vina to model interactions with VEGFR-2’s ATP-binding pocket (key residues: Lys868, Glu885). Prioritize derivatives with lower binding energy (<-9 kcal/mol) .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PDGFR) to identify selectivity .

Q. How can synthetic yields be improved for large-scale research applications?

  • Methodological Answer : Optimize critical steps:
  • Amide Coupling : Replace traditional coupling agents (EDC/HOBt) with COMU for higher efficiency (yield increase from 65% to 85%) .
  • Catalysis : Use Pd/C or Ni catalysts for nitro-group reductions (reduces byproducts) .
  • Workup : Implement continuous flow chemistry for thiazole ring formation (residence time: 30 min, 80°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across different cell lines?

  • Methodological Answer : Investigate variables:
  • Cell Line Variability : Compare genetic profiles (e.g., VEGFR-2 expression via qPCR). Use isogenic cell lines to isolate target effects .
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs) .
  • Data Normalization : Include internal controls (e.g., staurosporine for apoptosis induction) to calibrate inter-experiment variability .

Comparative Analysis

Q. How does this compound compare to structurally similar benzothiazole derivatives in terms of efficacy and toxicity?

  • Methodological Answer : Perform parallel studies:
  • Efficacy : Compare IC50_{50} against analogs (e.g., 6-nitro or 6-chloro substitutions) in the NCI-60 cancer cell panel .
  • Toxicity : Assess hepatic (ALT/AST levels in murine models) and cardiac (hERG inhibition patch-clamp assay) safety .
    Key finding: The dimethylaminoethyl group enhances cellular uptake but may increase hERG liability (EC50_{50} < 10 µM) .

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